molecular formula C16H13NO2 B14586867 Cyano(phenyl)methyl phenylacetate CAS No. 61066-86-2

Cyano(phenyl)methyl phenylacetate

Cat. No.: B14586867
CAS No.: 61066-86-2
M. Wt: 251.28 g/mol
InChI Key: SZTMJGKGDBKNBS-UHFFFAOYSA-N
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Description

Cyano(phenyl)methyl phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyano group (–CN) attached to a phenylmethyl group, which is further connected to a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyano(phenyl)methyl phenylacetate can be achieved through several methods. One common approach involves the reaction of phenylacetic acid with cyano(phenyl)methyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product.

Another method involves the esterification of phenylacetic acid with cyano(phenyl)methyl alcohol in the presence of an acid catalyst such as sulfuric acid. This reaction also proceeds under mild conditions and produces this compound as the main product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Cyano(phenyl)methyl phenylacetate can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form a carboxylic acid group.

    Reduction: The cyano group can be reduced to form an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Phenylmethylamine derivatives.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Cyano(phenyl)methyl phenylacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyano(phenyl)methyl phenylacetate involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyl phenylacetate: Similar structure but lacks the cyano group.

    Phenylacetic acid: Similar structure but lacks the ester and cyano groups.

    Cyanoacetic acid: Contains a cyano group but lacks the phenylmethyl and ester groups.

Uniqueness

Cyano(phenyl)methyl phenylacetate is unique due to the presence of both the cyano and ester functional groups, which allow it to participate in a wide range of chemical reactions. This makes it a versatile compound in organic synthesis and various applications in research and industry.

Properties

CAS No.

61066-86-2

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

[cyano(phenyl)methyl] 2-phenylacetate

InChI

InChI=1S/C16H13NO2/c17-12-15(14-9-5-2-6-10-14)19-16(18)11-13-7-3-1-4-8-13/h1-10,15H,11H2

InChI Key

SZTMJGKGDBKNBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC(C#N)C2=CC=CC=C2

Origin of Product

United States

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